molecular formula C14H10BrNO3S2 B4971781 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one

Numéro de catalogue B4971781
Poids moléculaire: 384.3 g/mol
Clé InChI: RDLPSMBDYHETII-WMZJFQQLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to target and inhibit pro-survival proteins, such as Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has shown promising results in preclinical studies as a potential anticancer agent, and efforts are underway to develop it into a clinically viable drug.

Mécanisme D'action

2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one works by binding to the hydrophobic groove of pro-survival Bcl-2 family proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells in vitro and in vivo, with minimal toxicity to normal cells. In addition, 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the efficacy of these treatments.

Avantages Et Limitations Des Expériences En Laboratoire

2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its ability to induce apoptosis in a variety of cancer types and its potential for combination therapy with chemotherapy and radiation therapy. However, 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has some limitations, including its poor solubility and stability, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one research, including the development of more stable and soluble analogs, the investigation of combination therapy with other targeted agents, and the exploration of biomarkers that can predict response to 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one treatment. Additionally, efforts are underway to develop 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one into a clinically viable drug for the treatment of cancer.

Méthodes De Synthèse

The synthesis of 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one involves a multi-step process that begins with the reaction of 6-bromo-1,3-benzodioxole with ethyl cyanoacetate to produce 6-bromo-1,3-benzodioxole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to produce the thiazole ring, which is subsequently reacted with allyl bromide to introduce the allylthio group. Finally, the resulting compound is treated with salicylaldehyde to produce 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one.

Applications De Recherche Scientifique

2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has been extensively studied for its ability to induce apoptosis in cancer cells by inhibiting pro-survival Bcl-2 family proteins. Preclinical studies have shown that 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one exhibits potent anti-tumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors such as melanoma and lung cancer. 2-(allylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3S2/c1-2-3-20-14-16-10(13(17)21-14)4-8-5-11-12(6-9(8)15)19-7-18-11/h2,4-6H,1,3,7H2/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPSMBDYHETII-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC3=C(C=C2Br)OCO3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC3=C(C=C2Br)OCO3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.